![molecular formula C27H35ClIN3O B143617 4-(sec-Butyl{[1-(2-chlorophenyl)-3-isoquinolinyl]carbonyl}amino)-N,N,N-trimethyl-1-butanaminium iodide CAS No. 136794-32-6](/img/structure/B143617.png)
4-(sec-Butyl{[1-(2-chlorophenyl)-3-isoquinolinyl]carbonyl}amino)-N,N,N-trimethyl-1-butanaminium iodide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(sec-Butyl{[1-(2-chlorophenyl)-3-isoquinolinyl]carbonyl}amino)-N,N,N-trimethyl-1-butanaminium iodide, also known as tubocurarine, is a naturally occurring alkaloid that is commonly used as a neuromuscular blocking agent in surgical procedures. It works by blocking the action of acetylcholine at the neuromuscular junction, leading to muscle relaxation and paralysis. In
Aplicaciones Científicas De Investigación
Tubocurarine has been used extensively in scientific research to study the physiology of the neuromuscular junction. It has also been used to investigate the role of acetylcholine in synaptic transmission and to develop new drugs for the treatment of neuromuscular disorders. Tubocurarine has also been used in studies of muscle contraction and relaxation, as well as in studies of the effects of anesthesia on the body.
Mecanismo De Acción
Tubocurarine works by blocking the action of acetylcholine at the neuromuscular junction. Acetylcholine is a neurotransmitter that is released by motor neurons and binds to receptors on muscle cells, causing them to contract. Tubocurarine binds to these same receptors, preventing acetylcholine from binding and leading to muscle relaxation and paralysis.
Biochemical and Physiological Effects:
Tubocurarine has a number of biochemical and physiological effects on the body. It can cause respiratory depression, hypotension, and bradycardia, as well as muscle weakness and paralysis. It can also affect the release of other neurotransmitters, such as dopamine and serotonin, leading to changes in mood and behavior.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Tubocurarine is a useful tool for studying the physiology of the neuromuscular junction and the effects of acetylcholine on muscle contraction and relaxation. However, it has a number of limitations as well. It can be difficult to work with due to its toxicity, and it can cause unwanted side effects in experimental animals. Additionally, it is not always a reliable model for studying human physiology, as the effects of 4-(sec-Butyl{[1-(2-chlorophenyl)-3-isoquinolinyl]carbonyl}amino)-N,N,N-trimethyl-1-butanaminium iodide may differ between species.
Direcciones Futuras
There are a number of future directions for research on 4-(sec-Butyl{[1-(2-chlorophenyl)-3-isoquinolinyl]carbonyl}amino)-N,N,N-trimethyl-1-butanaminium iodide. One area of interest is the development of new drugs that can block the action of acetylcholine more selectively and with fewer side effects. Another area of research is the use of 4-(sec-Butyl{[1-(2-chlorophenyl)-3-isoquinolinyl]carbonyl}amino)-N,N,N-trimethyl-1-butanaminium iodide as a tool for studying the effects of anesthesia on the body, as well as the development of new anesthetic agents. Finally, there is interest in using 4-(sec-Butyl{[1-(2-chlorophenyl)-3-isoquinolinyl]carbonyl}amino)-N,N,N-trimethyl-1-butanaminium iodide as a model for studying the effects of neuromuscular disorders and developing new treatments for these conditions.
Métodos De Síntesis
Tubocurarine is extracted from the bark of the Chondrodendron tomentosum plant, which is found in South America. The extraction process involves boiling the bark in water and then precipitating the alkaloid with hydrochloric acid. The resulting product is then purified through a series of chemical reactions, including acid-base extraction, chromatography, and crystallization.
Propiedades
Número CAS |
136794-32-6 |
|---|---|
Nombre del producto |
4-(sec-Butyl{[1-(2-chlorophenyl)-3-isoquinolinyl]carbonyl}amino)-N,N,N-trimethyl-1-butanaminium iodide |
Fórmula molecular |
C27H35ClIN3O |
Peso molecular |
579.9 g/mol |
Nombre IUPAC |
4-[butan-2-yl-[1-(2-chlorophenyl)isoquinoline-3-carbonyl]amino]butyl-trimethylazanium;iodide |
InChI |
InChI=1S/C27H35ClN3O.HI/c1-6-20(2)30(17-11-12-18-31(3,4)5)27(32)25-19-21-13-7-8-14-22(21)26(29-25)23-15-9-10-16-24(23)28;/h7-10,13-16,19-20H,6,11-12,17-18H2,1-5H3;1H/q+1;/p-1 |
Clave InChI |
ADBZYGNATSWZRE-UHFFFAOYSA-M |
SMILES |
CCC(C)N(CCCC[N+](C)(C)C)C(=O)C1=CC2=CC=CC=C2C(=N1)C3=CC=CC=C3Cl.[I-] |
SMILES canónico |
CCC(C)N(CCCC[N+](C)(C)C)C(=O)C1=CC2=CC=CC=C2C(=N1)C3=CC=CC=C3Cl.[I-] |
Sinónimos |
1-(2-chlorophenyl)-N-(1-methylpropyl)-N-(4-butyl-(N,N-dimethylamino)-3-isoquinolinecarboxamide)methyl iodide PQM-4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



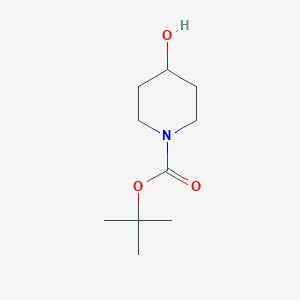
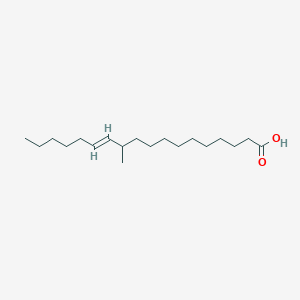
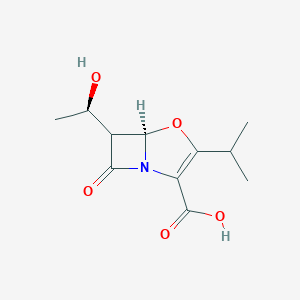
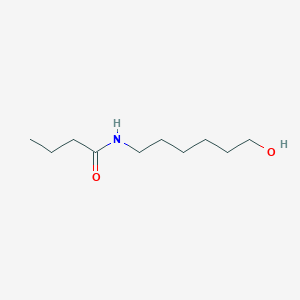


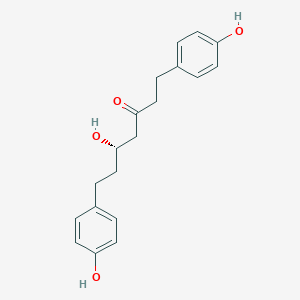
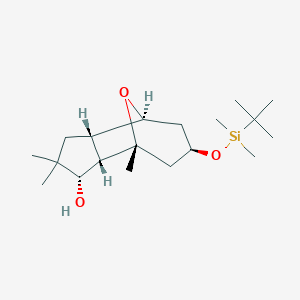


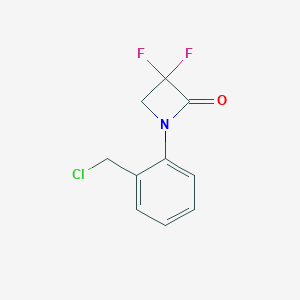
![Methyl bicyclo[4.1.0]heptane-1-carboxylate](/img/structure/B143563.png)

